Lucanthone-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucanthone-d4 (hydrochloride) is a deuterated form of lucanthone, a compound known for its use in treating parasitic diseases such as bilharziasis and schistosomiasis . It is a prodrug that is converted into its active metabolite, hycanthone . Lucanthone-d4 (hydrochloride) is also being investigated for its potential as a radiation sensitizer in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lucanthone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the lucanthone molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of lucanthone-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Lucanthone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert lucanthone-d4 into its active metabolite, hycanthone.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hycanthone and other metabolites that retain the therapeutic properties of the parent compound .
Scientific Research Applications
Lucanthone-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: The compound is used to investigate the biological pathways involved in parasitic infections and cancer.
Mechanism of Action
Lucanthone-d4 (hydrochloride) exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting its structure and function.
Inhibition of DNA Repair: It inhibits enzymes involved in DNA repair, such as apurinic endonuclease-1 and topoisomerase II.
Autophagy Inhibition: Lucanthone-d4 inhibits autophagy, leading to the accumulation of damaged cellular components and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hycanthone: The active metabolite of lucanthone, used in similar therapeutic applications.
Miracil D: Another thioxanthenone compound with similar biological activities.
Uniqueness
Lucanthone-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H25ClN2OS |
---|---|
Molecular Weight |
381.0 g/mol |
IUPAC Name |
4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2; |
InChI Key |
LAOOXBLMIJHMFO-QJUQVXHISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N(CC)CC)NC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.